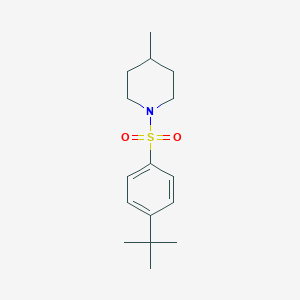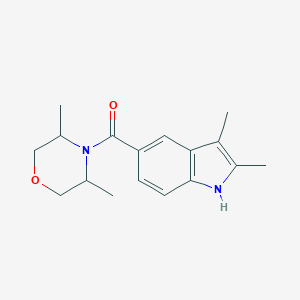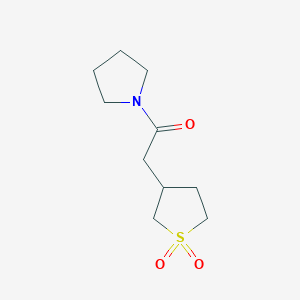
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for further investigation.
作用機序
The mechanism of action of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been shown to interact with a number of different proteins, including kinases and phosphatases, and to affect their function in a variety of ways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide in lab experiments include its unique mechanism of action, its ability to modulate specific target proteins, and its potential as a tool for drug discovery and development. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise to work with it.
将来の方向性
There are many potential future directions for research on N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide. These include further studies of its mechanism of action and biochemical and physiological effects, as well as investigations into its potential as a therapeutic agent for a variety of diseases and conditions. Additionally, there is potential for the development of new synthetic methods and modifications of this compound to improve its properties and expand its utility in scientific research.
合成法
The synthesis of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-methoxy-1-naphthylamine, which is then reacted with 2,3-dimethylindole to form the key intermediate. This intermediate is then treated with acetic anhydride to form the final product.
科学的研究の応用
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. This compound has been shown to have potential as a tool for drug discovery and development, as well as for basic research in biochemistry and molecular biology.
特性
製品名 |
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide |
|---|---|
分子式 |
C24H24N2O2 |
分子量 |
372.5 g/mol |
IUPAC名 |
(2Z)-N-(4-methoxynaphthalen-1-yl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)18-11-7-8-12-20(18)26(3)22(24)15-23(27)25-19-13-14-21(28-4)17-10-6-5-9-16(17)19/h5-15H,1-4H3,(H,25,27)/b22-15- |
InChIキー |
XBJNMPRSTJWGTM-JCMHNJIXSA-N |
異性体SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)





![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)